
(R)-1-((Trifluoromethyl)thio)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-((Trifluoromethyl)thio)propan-2-amine is a chiral amine compound characterized by the presence of a trifluoromethylthio group attached to a propan-2-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((Trifluoromethyl)thio)propan-2-amine typically involves the introduction of the trifluoromethylthio group to a suitable amine precursor. One common method involves the reaction of a propan-2-amine derivative with a trifluoromethylthiolating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction is usually carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-((Trifluoromethyl)thio)propan-2-amine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-((Trifluoromethyl)thio)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various alkyl halides or acyl chlorides; reactions often require a base like triethylamine and are conducted in solvents such as acetonitrile or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethyl derivatives.
Substitution: Alkylated or acylated amine derivatives.
Applications De Recherche Scientifique
®-1-((Trifluoromethyl)thio)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of ®-1-((Trifluoromethyl)thio)propan-2-amine involves its interaction with molecular targets in biological systems. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-((Trifluoromethyl)thio)propan-2-amine: The enantiomer of the compound, which may exhibit different biological activity and properties.
1-((Trifluoromethyl)thio)propan-2-amine: The racemic mixture containing both enantiomers.
1-((Trifluoromethyl)thio)ethanamine: A structurally similar compound with a shorter carbon chain.
Uniqueness
®-1-((Trifluoromethyl)thio)propan-2-amine is unique due to its chiral nature and the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. The compound’s enantiomeric purity can significantly influence its reactivity and interactions in various applications, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C4H8F3NS |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(2R)-1-(trifluoromethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C4H8F3NS/c1-3(8)2-9-4(5,6)7/h3H,2,8H2,1H3/t3-/m1/s1 |
Clé InChI |
CCLWBFMYVJFUKD-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](CSC(F)(F)F)N |
SMILES canonique |
CC(CSC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




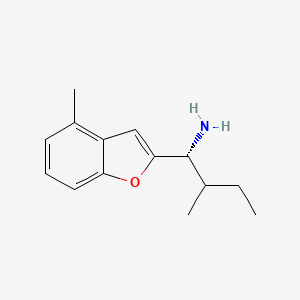

![8-Methylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B13529777.png)
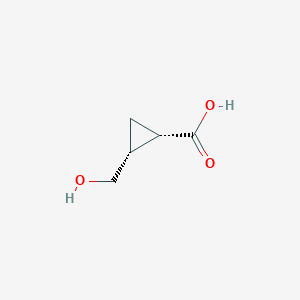
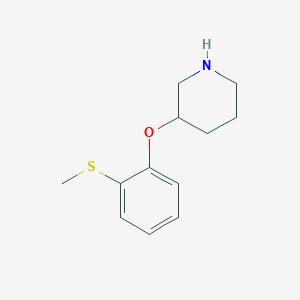


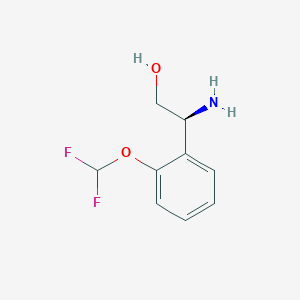
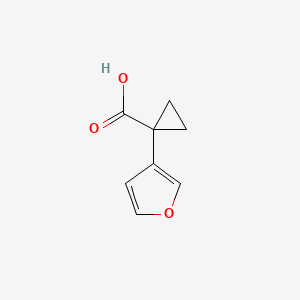


![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13529850.png)
